molecular formula C24H21NO3 B2990246 1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one CAS No. 877811-11-5

1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one

Cat. No.: B2990246
CAS No.: 877811-11-5
M. Wt: 371.436
InChI Key: NDBZOVONWVFTQI-UHFFFAOYSA-N
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Description

1'-(Naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one is a synthetic compound based on the spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold, a structure recognized in medicinal chemistry for its versatility in drug discovery . This tricyclic system incorporates oxygen and nitrogen heteroatoms and is a privileged structure found in a wide array of biologically active molecules and naturally derived compounds . The spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold has been identified as a key structural component in pre-clinical and clinical investigations for various therapeutic areas . Compounds featuring this backbone have demonstrated pharmacological potential across a broad spectrum, including as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, and antimalarial agents . The specific derivative this compound, with its naphthalene carbonyl substituent, is of significant interest for the exploration of novel structure-activity relationships and the development of new hit-to-lead candidates. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c26-21-16-24(28-22-11-4-3-9-20(21)22)12-14-25(15-13-24)23(27)19-10-5-7-17-6-1-2-8-18(17)19/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBZOVONWVFTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1'-(Naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one typically involves multiple steps, starting with the formation of the naphthalene-1-carbonyl chloride intermediate. This intermediate is then reacted with appropriate spirocyclic precursors under controlled conditions to form the final product. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, involving large reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography or crystallization, would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1'-(Naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the creation of new chemical entities with diverse functionalities.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of novel therapeutic agents targeting specific diseases.

  • Industry: The compound's unique structure makes it valuable in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 1'-(Naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Varying Acyl Groups

Compound Name Acyl Group Biological Activity Key Findings
Target Compound Naphthalene-1-carbonyl Under investigation Predicted enhanced π-π interactions due to naphthalene’s electron-rich core .
6,7-Dimethyl-1'-(7-methylindazole-5-carbonyl) derivative Indazole-5-carbonyl Antitumor, antiviral Indazole group enhances hydrogen bonding with kinase targets.
1'-(4-Fluorophenylindole-3-carbonyl)siramesine 4-Fluorophenylindole Sigma-2 receptor agonist Nanomolar affinity (Kd = 1.1–2.2 nM) but limited clinical efficacy .
Pyrrole-2-carbonyl derivatives Pyrrole-2-carbonyl Antibacterial Smaller substituents improve membrane permeability but reduce hydrophobicity.

Key Observations :

  • Naphthalene vs. Indazole/Quinoline: The naphthalene group’s bulkiness may improve binding in hydrophobic pockets but reduce solubility compared to indazole derivatives .
  • Electron-Withdrawing Effects : Fluorine in siramesine enhances σ-2 receptor binding, whereas naphthalene’s electron-rich system may favor interactions with aromatic residues (e.g., Phe, Tyr) .

Spiro[chromanone-2,4'-piperidine]-4-one Derivatives

Fatty Acid Synthase (FAS) Inhibitors ():

  • Derivatives with substituted quinoline-4-carbonyl groups (e.g., 12a–12g) showed IC50 values of 0.8–5.2 µM against bacterial FAS.
  • Naphthalene-1-carbonyl analog : Predicted to exhibit stronger inhibition due to enhanced hydrophobic interactions with FAS’s acyl-binding pocket.

Antifungal Agents ():

  • Siramesine-like compounds with bulky hydrophobic groups (e.g., 1-(3-phenylbutyl)piperidine) demonstrated improved docking scores (RMSD < 2.5 Å) in Erg2 protein models. The naphthalene group may similarly stabilize interactions with fungal cytochrome P450 enzymes .

Conformational and Docking Studies

  • Orientation in Binding Pockets : Compounds with 1-(3-phenylbutyl)piperidine () show RMSD > 4 Å when substituents face helices α4/α4. The naphthalene group’s planar structure may adopt a similar orientation, optimizing salt bridges with Glu172 .

Biological Activity

1'-(Naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one is a compound of significant interest due to its unique structural features and potential biological activities. This compound belongs to the class of spiro compounds, which are characterized by two or more rings sharing a single atom. The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H17NO2\text{C}_{19}\text{H}_{17}\text{N}\text{O}_{2}

This structure features a spiro configuration that is critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit anticancer properties. For example, spiro[benzo[h]chromene-2,4'-piperidin]-4(3H)-one derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays indicated that these compounds could inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis .

Antimicrobial Activity

The antimicrobial potential of spiro compounds has also been investigated. Research indicates that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. This activity is often attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

Neuroprotective Effects

Another area of interest is the neuroprotective effects exhibited by spiro compounds. Studies have suggested that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of this compound, researchers conducted in vitro tests on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent reduction in cell viability, with IC50 values in the micromolar range. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis via caspase activation
HeLa20Mitochondrial disruption

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of related spiro compounds against Staphylococcus aureus and Escherichia coli. The study employed disk diffusion methods to evaluate inhibition zones. Results showed significant antibacterial activity, particularly against Staphylococcus aureus.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli12

Q & A

Q. What are the established synthetic routes for 1'-(naphthalene-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one, and how can reaction conditions be optimized for improved yields?

Methodological Answer: The synthesis typically involves multi-step cyclization and coupling reactions. A common approach includes:

  • Catalytic acid-mediated cyclization : Use of p-toluenesulfonic acid (p-TsOH) as a catalyst for one-pot condensation of precursors like 4-hydroxycoumarin and naphthalene derivatives (similar to ).
  • Molar ratio optimization : Excess reagents (e.g., aldehydes or amines) may enhance spiro-ring formation, as seen in analogous spiro-pyrimidine syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of aromatic intermediates.

Q. Table 1: Yield Optimization Parameters

ParameterTypical RangeImpact on Yield
Catalyst (p-TsOH)5–10 mol%↑ Cyclization efficiency
Reaction Temperature80–100°C↑ Rate but risk side reactions
Reaction Time12–24 hoursEnsures complete ring closure

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign spiro-junction protons (δ 4.5–5.5 ppm) and carbonyl groups (δ 165–180 ppm). Piperidine ring protons appear as multiplet signals .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to validate the spiro architecture.
  • X-ray Crystallography : Resolve stereochemical ambiguities at the spiro center, as demonstrated for similar piperidine-spiro compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions (e.g., NMR chemical shifts)?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to compute NMR chemical shifts at the B3LYP/6-311+G(d,p) level. Compare with experimental data to identify conformational discrepancies .
  • Dynamic Effects : Account for solvent polarity and temperature in simulations. For example, DMSO-d₆ solvent shifts can alter proton environments by 0.1–0.3 ppm.
  • Case Study : In , computational studies aligned with experimental NMR only after including solvent effects.

Q. What mechanistic insights explain the formation of the spiro[chromene-piperidine] scaffold during synthesis?

Methodological Answer:

  • Stepwise Cyclization : The reaction likely proceeds via (i) naphthalene-carbonyl activation, (ii) nucleophilic attack by piperidine nitrogen, and (iii) acid-catalyzed chromene ring closure (analogous to ’s Scheme 2).
  • Role of Catalysts : p-TsOH facilitates protonation of carbonyl groups, enhancing electrophilicity for spiro-junction formation .
  • Kinetic vs. Thermodynamic Control : Excess reagents may favor the thermodynamically stable spiro product over linear byproducts .

Q. How should researchers design experiments to evaluate the compound’s biological activity and drug-like properties?

Methodological Answer:

  • In Silico Screening : Use SwissADME or QikProp to predict logP, topological polar surface area (TPSA), and oral bioavailability. For example, ’s compound showed TPSA < 140 Ų, indicating membrane permeability.
  • In Vitro Assays :
    • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa or MCF-7).
    • Enzyme Inhibition : Test activity against kinases or proteases via fluorescence-based assays.
  • SAR Studies : Modify the naphthalene or piperidine moieties to assess pharmacophore requirements .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across different studies?

Methodological Answer:

  • Standardize Assay Conditions : Variations in cell culture media, incubation time, or compound solubility (e.g., DMSO concentration) can skew results.
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity via HPLC (>95%) to rule out impurity-driven effects .
  • Meta-Analysis : Cross-reference with structurally similar spiro compounds, such as dihydropyrimidine derivatives, to identify trends in bioactivity .

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